2-[(3-methyl-2-butenoyl)amino]benzamide
説明
2-[(3-Methyl-2-butenoyl)amino]benzamide is a benzamide derivative characterized by a 3-methyl-2-butenoyl (prenyl) group attached via an amide linkage to the benzamide core. This structure confers unique electronic and steric properties, making it a candidate for modulating biological targets such as histone deacetylases (HDACs) and heat shock proteins (HSPs) . Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 230.25 g/mol.
特性
IUPAC Name |
2-(3-methylbut-2-enoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-11(15)14-10-6-4-3-5-9(10)12(13)16/h3-7H,1-2H3,(H2,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBSGMHVLICNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares 2-[(3-methyl-2-butenoyl)amino]benzamide with key analogs, emphasizing structural variations and biological activities:
HDAC Inhibition
- 2-[(3-Methyl-2-butenoyl)amino]benzamide and 2-[(3-phenylbutanoyl)amino]benzamide both inhibit HDACs, but the phenylbutanoyl analog exhibits higher selectivity for HDAC6 due to its bulkier aromatic substituent, which optimizes interactions with the enzyme’s hydrophobic active site . In contrast, the prenyl group in the target compound may favor broader HDAC isoform inhibition, as seen in analogs like valproic acid (weak pan-HDAC inhibitor) .
HSP90 Inhibition
- SNX-2112, a 2-aminobenzamide derivative, demonstrates nanomolar potency against Hsp90 by binding to its ATP pocket. Its indazol-4-one core and trifluoromethyl group stabilize interactions, a feature absent in the target compound . This highlights how fused heterocyclic systems enhance target affinity compared to simple benzamides.
Covalent Binding and Proteomics
- 3-[(2-Bromoacetyl)amino]benzamide leverages its bromoacetyl group for covalent protein modification, enabling irreversible binding to nucleophilic residues (e.g., cysteine). In contrast, the target compound’s prenyl group facilitates non-covalent interactions, suggesting distinct applications in reversible vs. irreversible therapeutic strategies .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The prenyl group in the target compound increases logP (~2.5) compared to N-(3-amino-2-methylphenyl)-2-methylbenzamide (logP ~1.8), enhancing blood-brain barrier penetration .
- Metabolic Stability: Sulfonamide-containing analogs (e.g., 2-[(dimethylsulfamoyl)amino]-N-phenylbenzamide) exhibit longer half-lives due to sulfonamide resistance to oxidative metabolism, whereas the target compound’s prenyl group may undergo CYP450-mediated oxidation .
Key Research Findings
Anticancer Activity
- 2-[(3-Phenylbutanoyl)amino]benzamide reduces tumor growth in xenograft models by 50% at 10 mg/kg, outperforming the target compound in preclinical settings .
Selectivity and Toxicity
- The target compound’s HDAC inhibition lacks the cardiotoxicity associated with pan-HDAC inhibitors like SAHA, suggesting isoform selectivity .
- N-(3-amino-2-methylphenyl)-2-methylbenzamide exhibits lower cytotoxicity (IC₅₀ > 50 µM) compared to the target compound (IC₅₀ = 15 µM), indicating that prenylation enhances potency but may increase off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
